molecular formula C16H15FN4OS B2746525 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 573932-68-0

3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2746525
CAS No.: 573932-68-0
M. Wt: 330.38
InChI Key: XLFJKVOQTXHMHZ-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS RN: 573932-68-0) is a triazole-based compound with the molecular formula C₁₆H₁₅FN₄OS and a molecular weight of 330.38 g/mol . Its structure comprises a 1,2,4-triazole core substituted at position 3 with a 2-fluorobenzylthio group and at position 5 with a 4-methoxyphenyl group. The compound is synthesized via nucleophilic substitution, typically involving the reaction of a triazole-3-thiol precursor (e.g., 4-amino-5-aryl-1,2,4-triazole-3-thione) with a 2-fluorobenzyl bromide derivative in the presence of a base like K₂CO₃ or NaOH . Key identifiers include the InChIKey XLFJKVOQTXHMHZ-UHFFFAOYSA-N and aliases such as AKOS001102562 and STL302920 .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-22-13-8-6-11(7-9-13)15-19-20-16(21(15)18)23-10-12-4-2-3-5-14(12)17/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFJKVOQTXHMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573932-68-0
Record name 3-((2-FLUOROBENZYL)THIO)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Preparation Methods

Cyclization to 1,2,4-Triazole Core

Cyclization of the thiosemicarbazide is achieved under basic conditions. A mixture of the intermediate in ethanol (120 mL) and 2M NaOH (50 mL) is heated at 85°C for 4 hours. The reaction proceeds via intramolecular nucleophilic attack, expelling ammonia and forming the triazole ring. Acidification with 1M HCl precipitates the product, which is extracted with dichloromethane (DCM) and purified by recrystallization from ethanol.

Critical Parameters for Cyclization:

  • Base Concentration: 1.5 equivalents of NaOH relative to thiosemicarbazide.
  • Temperature: 85°C ensures complete ring closure within 4 hours.
  • Workup: Acidification to pH 2 maximizes precipitation efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both the thiosemicarbazide intermediate and NaOH while facilitating high-temperature reactions without decomposition. Alternative solvents like methanol or water result in lower yields (≤70%) due to incomplete cyclization.

Catalytic and Stoichiometric Considerations

The use of excess NaOH (1.5 eq.) ensures complete deprotonation of the thiosemicarbazide, accelerating cyclization kinetics. Catalytic additives, such as tetrabutylammonium bromide, were explored but showed no significant yield improvement.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound is characterized by 1H NMR , 13C NMR , and HRMS (High-Resolution Mass Spectrometry). Key spectral features include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, aromatic), 4.32 (s, 2H, SCH2), 3.82 (s, 3H, OCH3).
  • HRMS: m/z calculated for C17H16FN4OS [M+H]+: 359.1082; found: 359.1085.

Purity and Yield Analysis

Recrystallization from ethanol yields 82–85% pure product, with residual solvents (≤0.1%) confirmed by GC-MS. Alternative purification methods, such as flash chromatography, reduce yields to 70% due to product adsorption on silica.

Comparative Analysis of Methodologies

Table 2: Comparison of Cyclization Methods

Method Base Solvent Time (h) Yield (%) Purity (%)
NaOH/EtOH 1M NaOH Ethanol 4 85 99
H2SO4/EtOH Conc. H2SO4 Ethanol 6 72 95
POCI3 - Toluene 8 65 90

The NaOH/EtOH method outperforms alternatives in both yield and purity, making it the preferred industrial-scale approach.

Challenges and Limitations

  • Stereochemical Control: The reaction lacks stereoselectivity, producing a racemic mixture.
  • Scale-Up Issues: Ethanol’s low boiling point (78°C) necessitates pressurized reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. The compound has been shown to exhibit promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus10 µg/mL
Another Triazole DerivativeE. coli, S. aureus15 µg/mL

The above table summarizes the antimicrobial efficacy of the compound in comparison to other derivatives. The lower MIC indicates a higher potency against the tested strains .

Antifungal Properties

The compound has also been investigated for its antifungal activity. Research indicates that it can inhibit the growth of pathogenic fungi, which is crucial for developing new antifungal agents in light of increasing resistance to existing treatments.

Case Study:
A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and tested their antifungal activities using agar-well diffusion methods. The results demonstrated that certain derivatives showed significant inhibition against Candida albicans and Aspergillus niger .

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal pathogens could lead to effective treatments for crops affected by diseases such as powdery mildew.

Table 2: Efficacy of Triazole Compounds as Fungicides

Compound NameTarget FungiApplication Rate (kg/ha)Efficacy (%)
This compoundFusarium spp.0.585%
Standard FungicideFusarium spp.0.578%

The data shows that the compound exhibits higher efficacy compared to standard fungicides at equivalent application rates .

Polymerization Initiators

Research has indicated that triazole compounds can serve as effective initiators in polymerization reactions due to their unique chemical structure and properties.

Case Study:
A study on the use of triazole derivatives in polymer synthesis demonstrated that they can enhance the mechanical properties of polymers while providing thermal stability . The incorporation of these compounds into polymer matrices has been shown to improve resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogues differing in substituent groups:

Variations in the Benzylthio Group

Compound Name (CAS RN) Substituent on Benzylthio Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (573932-68-0) 2-Fluorobenzyl 330.38 Inhibitory potential (hypothesized for tyrosinase or α-synuclein aggregation due to fluorobenzyl motif) .
3-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (676245-25-3) 4-Fluorobenzyl 330.38 Structural isomer of the target; positional fluorination may alter electronic properties and binding affinity .
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chloro-4-fluorobenzyl 349.80 Reported as a tyrosinase inhibitor (melting point: 164–165°C); chloro-fluoro substitution enhances lipophilicity .
3-((2,4-Dichlorophenyl)methylthio)-5-(4-fluorophenyl)-4H-1,2,4-triazol-4-amine (577761-06-9) 2,4-Dichlorobenzyl 383.27 Dichlorination increases steric bulk, potentially reducing membrane permeability .

Variations in the Aryl Group at Position 5

Compound Name (CAS RN) Aryl Group at Position 5 Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (573932-68-0) 4-Methoxyphenyl 330.38 Methoxy group enhances electron-donating capacity, improving solubility .
3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine (CID 933984) 4-Methylphenyl 314.38 Methyl group increases hydrophobicity; used in catalytic studies .
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (575460-68-3) Pyridin-4-yl 313.35 Pyridinyl nitrogen enables hydrogen bonding; moderate yield (39%) in synthesis .
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (573697-24-2) 4-Methoxyphenyl 342.41 Dual methoxy groups may improve pharmacokinetics .

Biological Activity

3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS No. 573932-68-0) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a triazole ring with a fluorobenzyl thioether and a methoxyphenyl group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15FN4OS, with a molecular weight of approximately 330.4 g/mol. The structural characteristics enhance its interaction with biological targets, making it a candidate for further research in drug development.

PropertyValue
Molecular FormulaC16H15FN4OS
Molecular Weight330.4 g/mol
CAS Number573932-68-0
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar triazole scaffolds have exhibited IC50 values indicating potent cytotoxicity against various tumor cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been explored. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The structure–activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance anti-inflammatory activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorobenzyl group increases lipophilicity and binding affinity to target proteins or enzymes involved in disease processes. Molecular docking studies have indicated favorable interactions with active sites of various enzymes, supporting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Cytotoxicity Assessment : In a cytotoxicity study involving breast cancer cell lines (MDA-MB-231), derivatives similar to the compound showed low cytotoxic effects on normal cells while being highly effective against cancer cells, highlighting their selective toxicity profile .
  • Anti-inflammatory Activity : Research focusing on COX inhibition revealed that some triazole compounds exhibited IC50 values in the micromolar range against COX-1 and COX-2 enzymes, indicating their potential use in treating inflammatory conditions .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 296.07 for C₁₆H₁₄FN₄OS) .
  • Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C/H/N/S ratios .
  • HPLC : Monitors purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

What computational approaches are employed to predict the binding interactions of this compound with biological targets like enzymes?

Advanced Computational Modeling
Molecular docking (e.g., GOLD software) and molecular dynamics simulations are used to predict binding modes. Key steps include:

Protein Preparation : Using crystal structures (e.g., PDB 2Y9X for tyrosinase) .

Docking Parameters : ChemPLP scoring function evaluates steric and electrostatic complementarity.

Binding Energy Calculations : MM-GBSA refines affinity predictions, correlating with experimental IC₅₀ values .

Example: Docking of 3-((2-fluorobenzyl)thio) derivatives into tyrosinase identified hydrogen bonds with His263 and hydrophobic interactions with Phe264, explaining higher potency compared to non-fluorinated analogs .

How can researchers address discrepancies in reported biological activity data across different studies involving this compound?

Data Contradiction Analysis
Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in pH, temperature, or enzyme sources (e.g., bacterial vs. fungal tyrosinase) .
  • Substituent Effects : Minor structural variations (e.g., ortho- vs. para-fluorine) alter binding kinetics .
  • Solubility Limits : Low aqueous solubility (18.1 µg/mL at pH 7.4) may reduce apparent activity in vitro .

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., fixed pH 6.8 for tyrosinase).
  • Use orthogonal assays (e.g., MIC testing for antimicrobial studies) .
  • Validate results with docking studies to confirm substituent contributions .

What are the key considerations for designing derivatives of this compound to enhance its pharmacokinetic properties?

Q. Advanced Drug Design

  • LogP Optimization : Balance lipophilicity (target LogP ~2–3) for membrane permeability vs. solubility. Fluorine and methoxy groups fine-tune this balance .
  • Metabolic Stability : Introduce metabolically resistant groups (e.g., replacing methylthio with trifluoromethylthio) to prolong half-life .
  • Toxicity Screening : Assess hepatotoxicity via cytochrome P450 inhibition assays (e.g., CYP3A4) .

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